molecular formula C28H31N3O5S B3929181 1-(4-Benzylpiperazin-1-yl)-3-phenothiazin-10-ylpropan-2-ol;oxalic acid

1-(4-Benzylpiperazin-1-yl)-3-phenothiazin-10-ylpropan-2-ol;oxalic acid

Cat. No.: B3929181
M. Wt: 521.6 g/mol
InChI Key: IYBOAKHMJWTHSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Benzylpiperazin-1-yl)-3-phenothiazin-10-ylpropan-2-ol;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzylpiperazine moiety and a phenothiazine core, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylpiperazin-1-yl)-3-phenothiazin-10-ylpropan-2-ol typically involves multiple steps. One common method includes the reductive amination of phenothiazine derivatives with benzylpiperazine. The reaction is often carried out in the presence of reducing agents such as sodium cyanoborohydride in methanol . The resulting intermediate is then further reacted with oxalic acid to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylpiperazin-1-yl)-3-phenothiazin-10-ylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzylpiperazine moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenothiazine sulfoxides, while reduction can produce secondary amines.

Scientific Research Applications

1-(4-Benzylpiperazin-1-yl)-3-phenothiazin-10-ylpropan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-3-phenothiazin-10-ylpropan-2-ol involves its interaction with various molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, while the phenothiazine core can modulate ion channels and enzymes. These interactions lead to the compound’s diverse biological activities, including antimicrobial and anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Benzylpiperazin-1-yl)-3-phenothiazin-10-ylpropan-2-ol stands out due to its unique combination of a benzylpiperazine moiety and a phenothiazine core. This combination imparts a distinct set of biological activities and chemical reactivity, making it a valuable compound in various fields of research.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-phenothiazin-10-ylpropan-2-ol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3OS.C2H2O4/c30-22(19-28-16-14-27(15-17-28)18-21-8-2-1-3-9-21)20-29-23-10-4-6-12-25(23)31-26-13-7-5-11-24(26)29;3-1(4)2(5)6/h1-13,22,30H,14-20H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBOAKHMJWTHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(CN3C4=CC=CC=C4SC5=CC=CC=C53)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Benzylpiperazin-1-yl)-3-phenothiazin-10-ylpropan-2-ol;oxalic acid
Reactant of Route 2
1-(4-Benzylpiperazin-1-yl)-3-phenothiazin-10-ylpropan-2-ol;oxalic acid
Reactant of Route 3
Reactant of Route 3
1-(4-Benzylpiperazin-1-yl)-3-phenothiazin-10-ylpropan-2-ol;oxalic acid
Reactant of Route 4
Reactant of Route 4
1-(4-Benzylpiperazin-1-yl)-3-phenothiazin-10-ylpropan-2-ol;oxalic acid
Reactant of Route 5
Reactant of Route 5
1-(4-Benzylpiperazin-1-yl)-3-phenothiazin-10-ylpropan-2-ol;oxalic acid
Reactant of Route 6
1-(4-Benzylpiperazin-1-yl)-3-phenothiazin-10-ylpropan-2-ol;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.